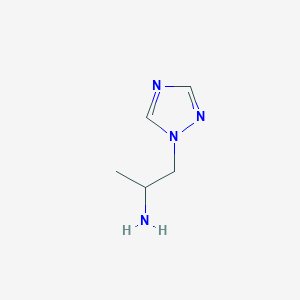
alpha-Chloro-4-fluorobenzaldoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Chloro-4-fluorobenzaldoxime is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol.
Vorbereitungsmethoden
Alpha-Chloro-4-fluorobenzaldoxime can be synthesized through organic synthesis methods. One common method involves the reaction of cyanogen chloride with 4-fluorobenzaldoxime . The reaction conditions typically include the use of an inert atmosphere and low temperatures to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Analyse Chemischer Reaktionen
Alpha-Chloro-4-fluorobenzaldoxime undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Alpha-Chloro-4-fluorobenzaldoxime has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Chloro-4-fluorobenzaldoxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Alpha-Chloro-4-fluorobenzaldoxime can be compared with other similar compounds, such as:
Alpha-Chloro-4-fluorobenzaldehyde oxime: This compound has similar structural features but different reactivity and applications.
4-Fluoro-N-hydroxybenzimidoyl chloride: Another related compound with distinct properties and uses.
Eigenschaften
CAS-Nummer |
42202-95-9 |
|---|---|
Molekularformel |
C7H5ClFNO |
Molekulargewicht |
173.57 g/mol |
IUPAC-Name |
(1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7+ |
InChI-Schlüssel |
VDMJCVUEUHKGOY-JXMROGBWSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Isomerische SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol](/img/structure/B1276500.png)







![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)




